molecular formula C13H12BrNO B175192 5-(Benzyloxy)-2-bromoaniline CAS No. 119879-90-2

5-(Benzyloxy)-2-bromoaniline

Cat. No.: B175192
CAS No.: 119879-90-2
M. Wt: 278.14 g/mol
InChI Key: RTDSBDMPNWSMTH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-bromoaniline is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the 5-position and a bromine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-bromoaniline typically involves the bromination of 5-(benzyloxy)aniline. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the benzyloxy group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of benzoquinones or other oxidized products.

    Reduction: Formation of aniline derivatives or phenols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-bromoaniline has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-bromoaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The benzyloxy group can enhance the compound’s ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

    5-(Benzyloxy)-2-chloroaniline: Similar structure but with a chlorine atom instead of bromine.

    5-(Benzyloxy)-2-fluoroaniline: Similar structure but with a fluorine atom instead of bromine.

    5-(Benzyloxy)-2-iodoaniline: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 5-(Benzyloxy)-2-bromoaniline is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.

Biological Activity

5-(Benzyloxy)-2-bromoaniline, with the CAS number 119879-90-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a bromo group and a benzyloxy substituent on an aniline backbone. The synthesis of this compound typically involves bromination of an appropriate aniline derivative followed by the introduction of the benzyloxy group through nucleophilic substitution or coupling reactions.

Synthetic Route Example

A common synthetic pathway includes:

  • Bromination : Aniline is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromoaniline.
  • Benzyloxy Group Introduction : The resulting compound is treated with benzyl alcohol in the presence of an acid catalyst to form this compound.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxy group enhances lipophilicity, potentially improving membrane permeability and target binding affinity.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptors : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell growth.

Cell LineIC50 (µM)Reference
MCF-715.4
A54912.7

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Study on Anticancer Mechanism : A study evaluated the effects of this compound on apoptosis in MCF-7 cells. Results indicated that the compound induces apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic Bcl-2 proteins.
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties highlighted that this compound effectively disrupts bacterial cell membranes, leading to cell lysis. This mechanism was confirmed through electron microscopy imaging .

Properties

IUPAC Name

2-bromo-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDSBDMPNWSMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451423
Record name 5-(Benzyloxy)-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119879-90-2
Record name 5-(Benzyloxy)-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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